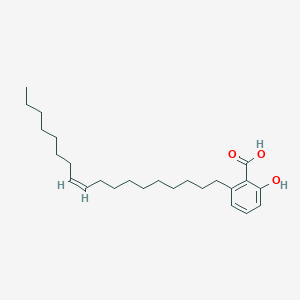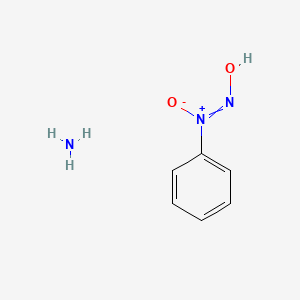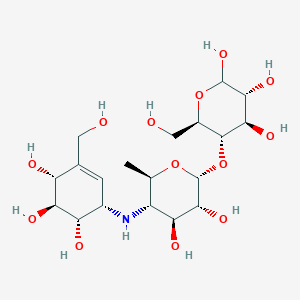![molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
2,4-Dichlorothieno[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, both of which are chlorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[2,3-d]pyridazine typically involves the chlorination of thieno[2,3-d]pyridazine. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups, making it a versatile intermediate for synthesizing more complex molecules.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorothieno[2,3-d]pyridazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorothieno[3,2-d]pyrimidine: Another chlorinated thieno-pyrimidine compound with similar chemical properties.
2-Chlorothieno[3,2-d]pyrimidine: A related compound with one chlorine atom, used in similar research applications.
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine:
Uniqueness: 2,4-Dichlorothieno[2,3-d]pyridazine is unique due to its specific ring structure and chlorination pattern, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing substitution reactions makes it a valuable intermediate for synthesizing a wide range of derivatives .
Eigenschaften
Molekularformel |
C6H2Cl2N2S |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
2,4-dichlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H |
InChI-Schlüssel |
QWGXGGSZZDHNNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=CN=NC(=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)

![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)


![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)





![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)
